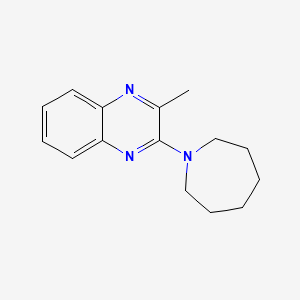
2-(Azepan-1-yl)-3-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azepan-1-yl)-3-methylquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with an azepane ring and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-3-methylquinoxaline typically involves the formation of the quinoxaline core followed by the introduction of the azepane ring. One common method involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline core. Subsequently, the azepane ring is introduced via nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2-(Azepan-1-yl)-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoxaline core or the azepane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .
科学研究应用
2-(Azepan-1-yl)-3-methylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
作用机制
The mechanism of action of 2-(Azepan-1-yl)-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-(Azepan-1-yl)-3-methylquinoxaline include:
- 2-(Azepan-1-yl)-2-phenylethylamine
- 5-(Azepan-1-yl)pentan-1-amine
- 6-Azepan-1-ylpyridin-3-amine .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
属性
CAS 编号 |
6327-75-9 |
|---|---|
分子式 |
C15H19N3 |
分子量 |
241.33 g/mol |
IUPAC 名称 |
2-(azepan-1-yl)-3-methylquinoxaline |
InChI |
InChI=1S/C15H19N3/c1-12-15(18-10-6-2-3-7-11-18)17-14-9-5-4-8-13(14)16-12/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
InChI 键 |
HLINTAUOXIKIMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


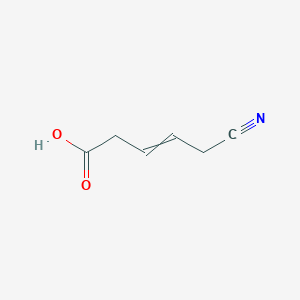
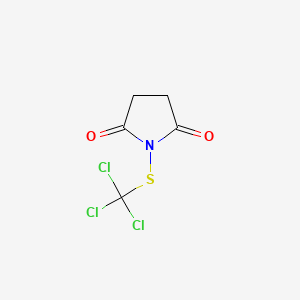
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
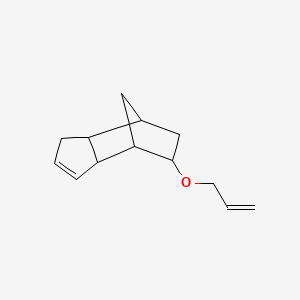
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)



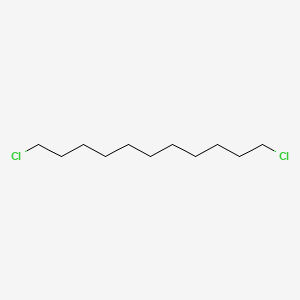
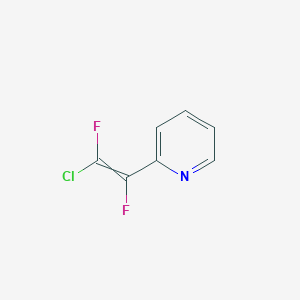
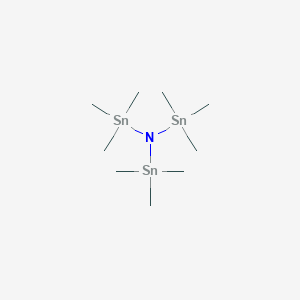
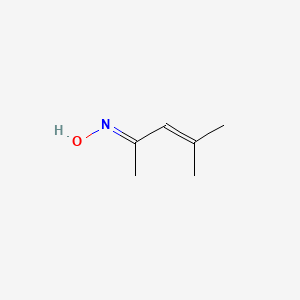
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)
methyl benzoate](/img/structure/B14744126.png)
